molecular formula C8H10F3NO2S B2726851 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide CAS No. 2329278-52-4

4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide

Cat. No. B2726851
CAS RN: 2329278-52-4
M. Wt: 241.23
InChI Key: SDFPXYACZSHYLO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide, also known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TFB is a thioamide derivative that has been shown to have a variety of effects on cellular processes, making it a valuable tool for studying molecular pathways and developing new therapeutic approaches.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide is not fully understood, but it is thought to involve the binding of the compound to specific enzymes or other cellular targets. This binding can lead to the inhibition of enzyme activity or other changes in cellular processes.
Biochemical and Physiological Effects:
4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis (programmed cell death), and modulation of cellular signaling pathways. These effects make 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide a valuable tool for studying the molecular mechanisms underlying various diseases and physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide in lab experiments is its specificity for certain enzymes and cellular targets. This allows researchers to selectively study the effects of 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide on specific cellular processes without interfering with other pathways. However, one limitation of 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide is its potential toxicity, which can limit its use in certain experiments or require the use of lower concentrations.

Future Directions

There are many potential future directions for research on 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide. One area of interest is the development of new cancer therapies based on the compound's antitumor activity. Another potential direction is the study of 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide's effects on other cellular processes and pathways, which could lead to the development of new treatments for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide and its potential side effects.

Synthesis Methods

The synthesis of 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide involves the reaction of 2-oxothiolane with 4,4,4-trifluorobutyryl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified using standard techniques such as recrystallization.

Scientific Research Applications

4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide has been widely used in scientific research as a tool to study various cellular processes. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide has also been shown to have antitumor activity, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

4,4,4-trifluoro-N-(2-oxothiolan-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2S/c9-8(10,11)3-1-6(13)12-5-2-4-15-7(5)14/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFPXYACZSHYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-N-(2-oxothiolan-3-yl)butanamide

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